

Navigating Quality: A Comparative Guide to 3-Methoxy-4-nitroaniline Reference Standards

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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

Cat. No.: B176388

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For researchers, scientists, and professionals in the fast-paced world of drug development, the quality and reliability of reference standards are paramount. **3-Methoxy-4-nitroaniline**, a key building block in the synthesis of various pharmaceutical compounds, is no exception. A comprehensive Certificate of Analysis (CoA) is the primary tool for verifying the identity, purity, and overall quality of a reference standard. This guide provides a comparative analysis of typical specifications for a **3-Methoxy-4-nitroaniline** reference standard, alongside detailed experimental protocols for its verification.

Comparative Analysis of Reference Standard Specifications

The following table summarizes the typical quality control specifications for a **3-Methoxy-4-nitroaniline** reference standard from a primary supplier and a competitor, based on publicly available product data sheets. This allows for a direct comparison of key quality attributes.

Parameter	Supplier A: Representative Specifications	Competitor B: Representative Specifications
Product Name	3-Methoxy-4-nitroaniline	3-Methoxy-4-nitroaniline
CAS Number	16292-88-9	16292-88-9
Molecular Formula	C ₇ H ₈ N ₂ O ₃	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol	168.15 g/mol
Appearance	Yellow to orange crystalline powder	Yellow crystalline powder
Purity (HPLC)	≥ 99.5%	≥ 98.0%
Identity (¹ H NMR)	Conforms to structure	Conforms to structure
Identity (FTIR)	Conforms to structure	Conforms to structure
Melting Point	128 - 132 °C	127 - 133 °C
Loss on Drying	≤ 0.5%	≤ 1.0%
Residue on Ignition	≤ 0.1%	≤ 0.2%

Detailed Experimental Protocols

Accurate verification of a reference standard's quality relies on robust analytical methods. Below are detailed protocols for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the **3-Methoxy-4-nitroaniline** reference standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 25 $^{\circ}$ C.
- Detection: UV at 254 nm.
- Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a blank (mobile phase) to ensure no interfering peaks are present.
 - Inject the prepared sample solution.
 - Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
 - Calculate the area percentage of the main peak to determine the purity.

Identity Confirmation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful technique to confirm the chemical structure of the **3-Methoxy-4-nitroaniline**.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
- Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

- Procedure:
 - Acquire the ^1H NMR spectrum according to the instrument's standard operating procedure.
 - Process the spectrum (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks and determine the chemical shifts (ppm).
 - Compare the obtained spectrum with the expected chemical shifts and coupling patterns for **3-Methoxy-4-nitroaniline** to confirm the structure.

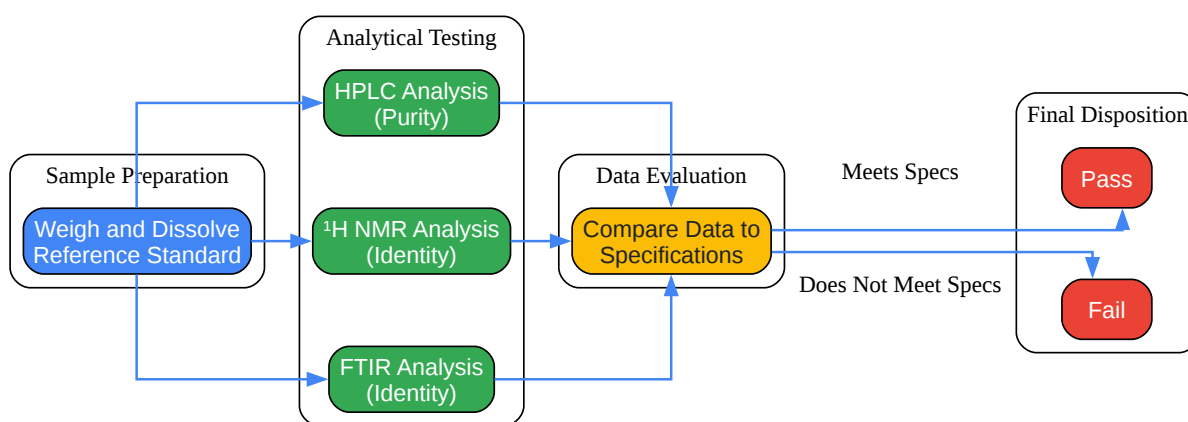
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a characteristic fingerprint.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the reference standard or use an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the prepared sample in the spectrometer.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Compare the positions and relative intensities of the absorption bands with a reference spectrum or with known characteristic vibrational frequencies for the functional groups present in **3-Methoxy-4-nitroaniline** (e.g., N-H, C-H, NO_2 , C-O, and aromatic C=C stretching).

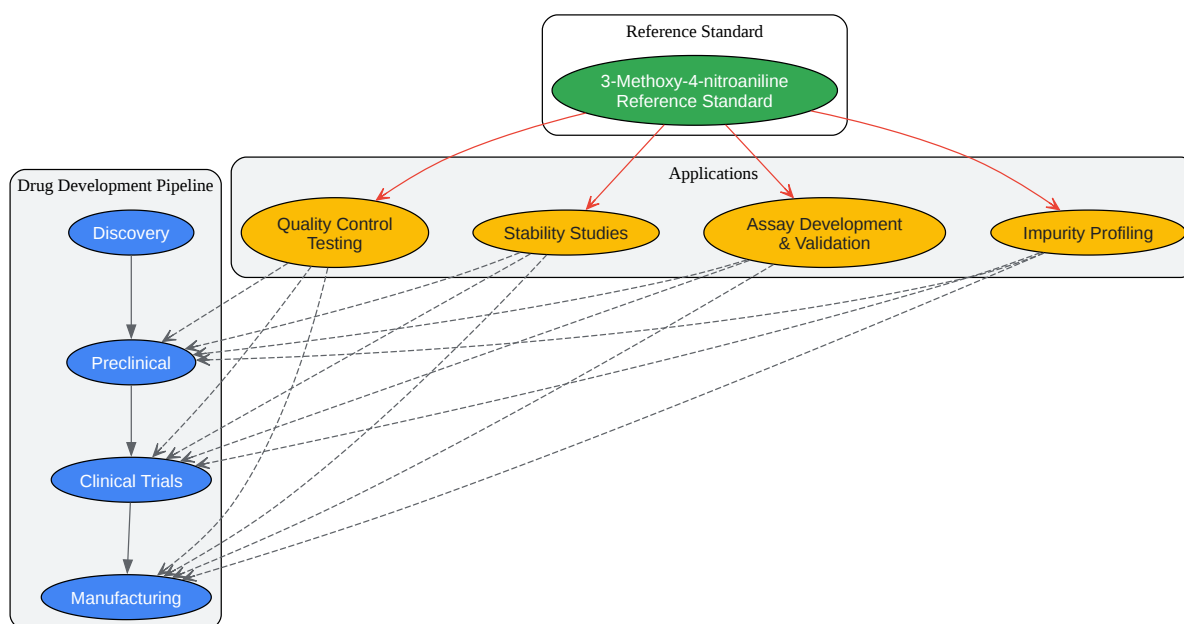
Visualizing the Workflow and the Role of a Reference Standard

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quality control and the logical relationship of a reference standard in drug development.



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Caption: Quality control workflow for a reference standard.



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Caption: The central role of a reference standard in drug development.

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